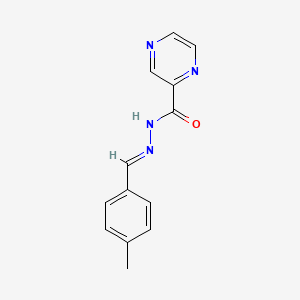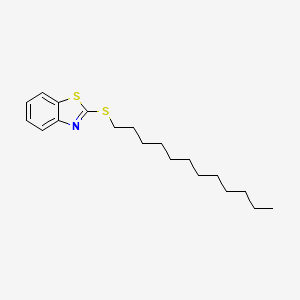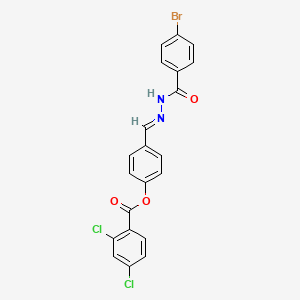
4-(2-(4-Bromobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(4-Bromobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is a complex organic compound with the molecular formula C21H13BrCl2N2O3 This compound is notable for its unique structure, which includes both bromobenzoyl and dichlorobenzoate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Bromobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate typically involves multiple steps. One common method includes the reaction of 4-bromobenzoyl chloride with carbohydrazide to form 4-bromobenzoyl carbohydrazide. This intermediate is then reacted with 2,4-dichlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
4-(2-(4-Bromobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine and chlorine sites, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups replacing the bromine or chlorine atoms.
科学的研究の応用
4-(2-(4-Bromobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
作用機序
The mechanism of action of 4-(2-(4-Bromobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.
類似化合物との比較
Similar Compounds
- 4-(2-(2-Bromobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
- 4-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 2,4-dichlorobenzoate
- 4-(2-(4-Bromobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
Uniqueness
4-(2-(4-Bromobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is unique due to its specific combination of bromobenzoyl and dichlorobenzoate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for research applications where specific interactions and activities are desired.
特性
CAS番号 |
769142-67-8 |
|---|---|
分子式 |
C21H13BrCl2N2O3 |
分子量 |
492.1 g/mol |
IUPAC名 |
[4-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C21H13BrCl2N2O3/c22-15-5-3-14(4-6-15)20(27)26-25-12-13-1-8-17(9-2-13)29-21(28)18-10-7-16(23)11-19(18)24/h1-12H,(H,26,27)/b25-12+ |
InChIキー |
YVYWVQQBUDPGLJ-BRJLIKDPSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)Br)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)Br)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


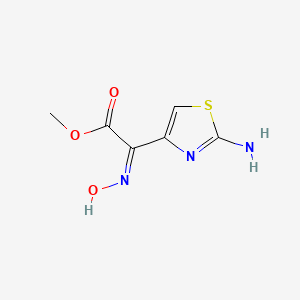
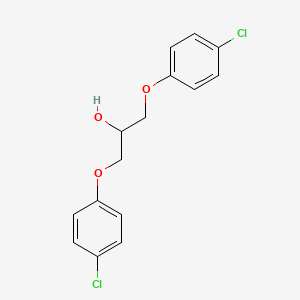
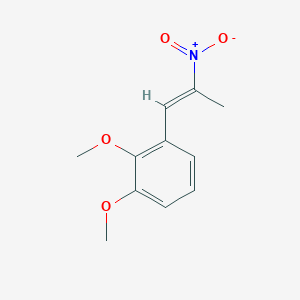
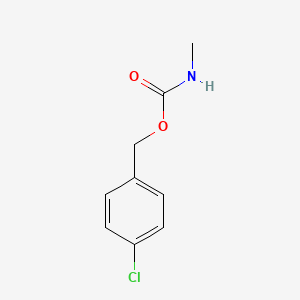
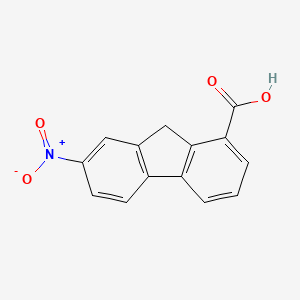
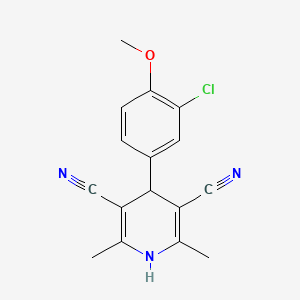
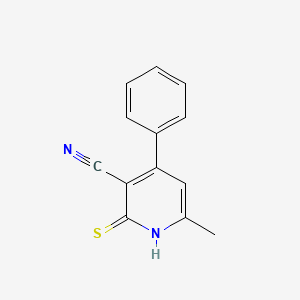
![N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-undecylethanediamide](/img/structure/B15081806.png)
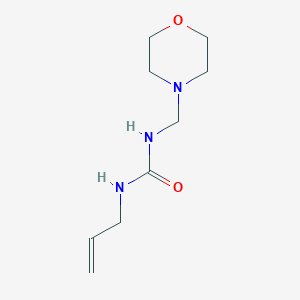
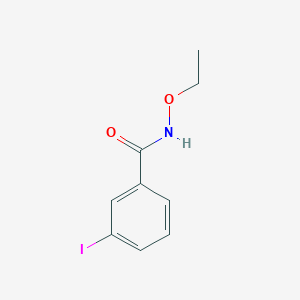
![Methyl 2-({[4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B15081816.png)
![N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B15081818.png)
